molecular formula C6H4BrN3O4 B162937 2-Bromo-4,6-dinitroaniline CAS No. 1817-73-8

2-Bromo-4,6-dinitroaniline

Cat. No.: B162937
CAS No.: 1817-73-8
M. Wt: 262.02 g/mol
InChI Key: KWMDHCLJYMVBNS-UHFFFAOYSA-N
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Description

2-bromo-4,6-dinitroaniline is a bright yellow powder. (NTP, 1992)

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4,6-dinitroaniline (BNA) is the OH radical . BNA is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . It is also an important metabolite of the azo dye Disperse Blue 79 .

Mode of Action

BNA interacts with its target, the OH radical, through an OH-addition reaction . This reaction is energetically more favorable than H-atom abstraction at the –NH 2 group and carbon atoms (C3 and C5) of BNA by OH radicals . The rate constant for the favorable initial OH-addition reactions was calculated over the temperature range of 278 to 1000 K .

Biochemical Pathways

The subsequent reactions for the favorable BNA-OH adduct intermediate with O2, HO2, and NO radicals are studied . The possible end products from this BNA-oxidation reaction include various compounds such as 2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol . Transcriptomic and metabolomic analyses revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis .

Pharmacokinetics

It is known that bna is rapidly distributed throughout the tissues and shows no marked affinity for any particular tissue . The whole-body half-life of BNA is approximately 7 hours .

Result of Action

BNA significantly triggers hepatotoxicity, upregulates toxicity indicators, and induces systemic inflammation, dyslipidemia, and bile acid (BA) synthesis . It also reduces the relative abundances of beneficial gut microbial taxa (e.g., Ruminococcaceae and Akkermansia muciniphila), which further contributes to the inflammatory response, lipid accumulation, and BA synthesis in the enterohepatic circulation .

Action Environment

BNA is identified as a domestic-dust pollutant in urban environments . The observed effect concentrations of BNA were comparable to the highly contaminated wastewaters, showcasing BNA’s hepatotoxic effects at environmentally relevant concentrations . It is also important to note that BNA is a widespread azo-dye-related hazardous pollutant .

Properties

IUPAC Name

2-bromo-4,6-dinitroaniline
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InChI

InChI=1S/C6H4BrN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2
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InChI Key

KWMDHCLJYMVBNS-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)[N+](=O)[O-]
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Molecular Formula

C6H4BrN3O4
Record name 2-BROMO-4,6-DINITROANILINE
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DSSTOX Substance ID

DTXSID4024646
Record name 2-Bromo-4,6-dinitroaniline
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Molecular Weight

262.02 g/mol
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Physical Description

2-bromo-4,6-dinitroaniline is a bright yellow powder. (NTP, 1992), Yellow solid; [HSDB] Powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HOT ACETIC ACID; VERY SOL IN HOT ALCOHOL & ACETONE
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Color/Form

YELLOW NEEDLES FROM ACETIC ACID OR ALCOHOL

CAS No.

1817-73-8
Record name 2-BROMO-4,6-DINITROANILINE
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Melting Point

307 to 309 °F (NTP, 1992), 153 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-dinitroaniline (2.2 g, 12 mmol) in 40 ml of AcOH was added 1.0 ml of Br2 dropwise and reaction mixture was stirred for 1 h. The reaction mixture was concentrated in vacua, yielding a dark residue which was diluted with EtOAc and washed with aqueous NaHCO3. Organic layer was dried over MgSO4 and concentrated in vacuo to provide 2.9 g (11 mmol, 92%) of 2,4-dinitro-6-bromo-aniline which was characterized by NMR and used in a following reaction without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of water (3.75 L) and acetic acid (375 mL) at rt was added 2,4-dinitroaniline (500 g, 2.73 mol) followed by dropwise addition of bromine (210 mL, 4.09 mol) over 30 min. The reaction mixture was stirred at rt for 15 min then heated to 100° C. for 2 h. The reaction mixture was then cooled to rt poured onto ice-cold water (5-6 L) and basified (pH 8-10) with aqueous ammonia. The solid thus obtained was filtered, washed with cold water and dried under vacuum. The resulting solid was washed with n-pentane to give the desired product (600 g, 84%).
Name
Quantity
3.75 L
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4,6-dinitroaniline
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